

# Technical Support Center: Recrystallization of 6-Bromo-2-chloro-3-methoxyphenol

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## Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-methoxyphenol

Cat. No.: B572543

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This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of **6-Bromo-2-chloro-3-methoxyphenol** (CAS No. 1228957-06-9). This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established principles of physical organic chemistry.

## Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of **6-Bromo-2-chloro-3-methoxyphenol** is fundamental to developing a robust recrystallization protocol.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	237.48 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Melting Point	50-52 °C	<a href="#">[1]</a>
pKa	~6.96	<a href="#">[1]</a>

The presence of a hydroxyl group and a methoxy group, along with halogen substituents, imparts a moderate polarity to the molecule. This structural composition dictates its solubility in

various solvents. While extensive quantitative solubility data is not widely published, a qualitative and estimated solubility profile can be constructed based on the principle of "like dissolves like" and data from structurally similar compounds.[3][4][5]

Estimated Solubility of **6-Bromo-2-chloro-3-methoxyphenol**:

Solvent	Polarity Index	Estimated Solubility at 25°C	Estimated Solubility at Boiling Point	Rationale & Citation
Water	10.2	Very Low	Low	The phenolic hydroxyl group allows for some hydrogen bonding, but the overall aromatic and halogenated structure limits aqueous solubility. <a href="#">[6]</a> <a href="#">[7]</a>
Methanol	5.1	Moderately Soluble	Highly Soluble	The polar hydroxyl group of methanol interacts favorably with the phenol, making it a good candidate for recrystallization. <a href="#">[1]</a> <a href="#">[8]</a>
Ethanol	4.3	Moderately Soluble	Highly Soluble	Similar to methanol, ethanol is a good solvent for phenols. <a href="#">[8]</a> <a href="#">[9]</a>
Acetone	5.1	Soluble	Very Soluble	The polar aprotic nature of acetone allows it to dissolve a wide range of compounds,

including  
phenols.[3][5]

Ethyl Acetate	4.4	Moderately Soluble	Highly Soluble	As an ester with moderate polarity, ethyl acetate is often a suitable solvent for recrystallizing moderately polar compounds.[3]
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Dichloromethane	3.1	Soluble	Very Soluble	The compound's organic character suggests good solubility in this non-polar solvent.
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Toluene	2.4	Sparingly Soluble	Soluble	A good solvent for aromatic compounds, but the polarity of the phenol may limit solubility at room temperature.[3]
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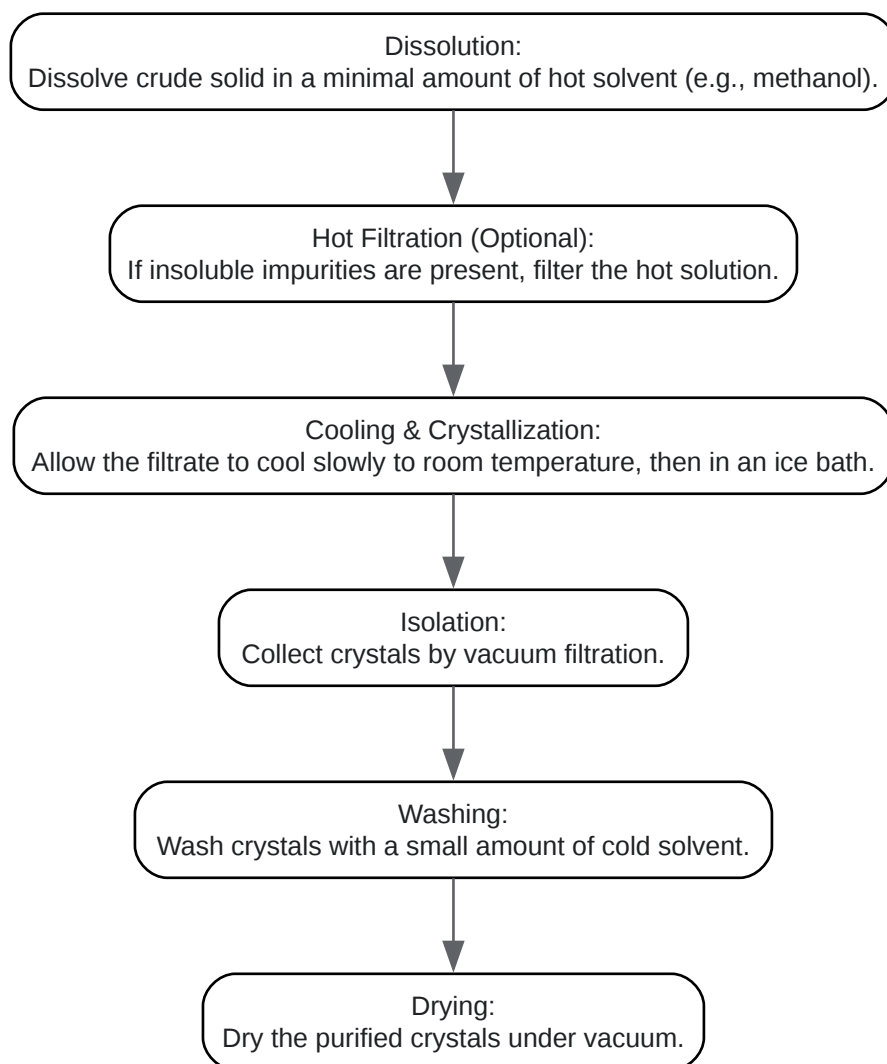
Hexane	0.1	Insoluble	Sparingly Soluble	As a non-polar solvent, hexane is unlikely to be a good single solvent but may be useful as an anti-solvent in a mixed-solvent system.[3]
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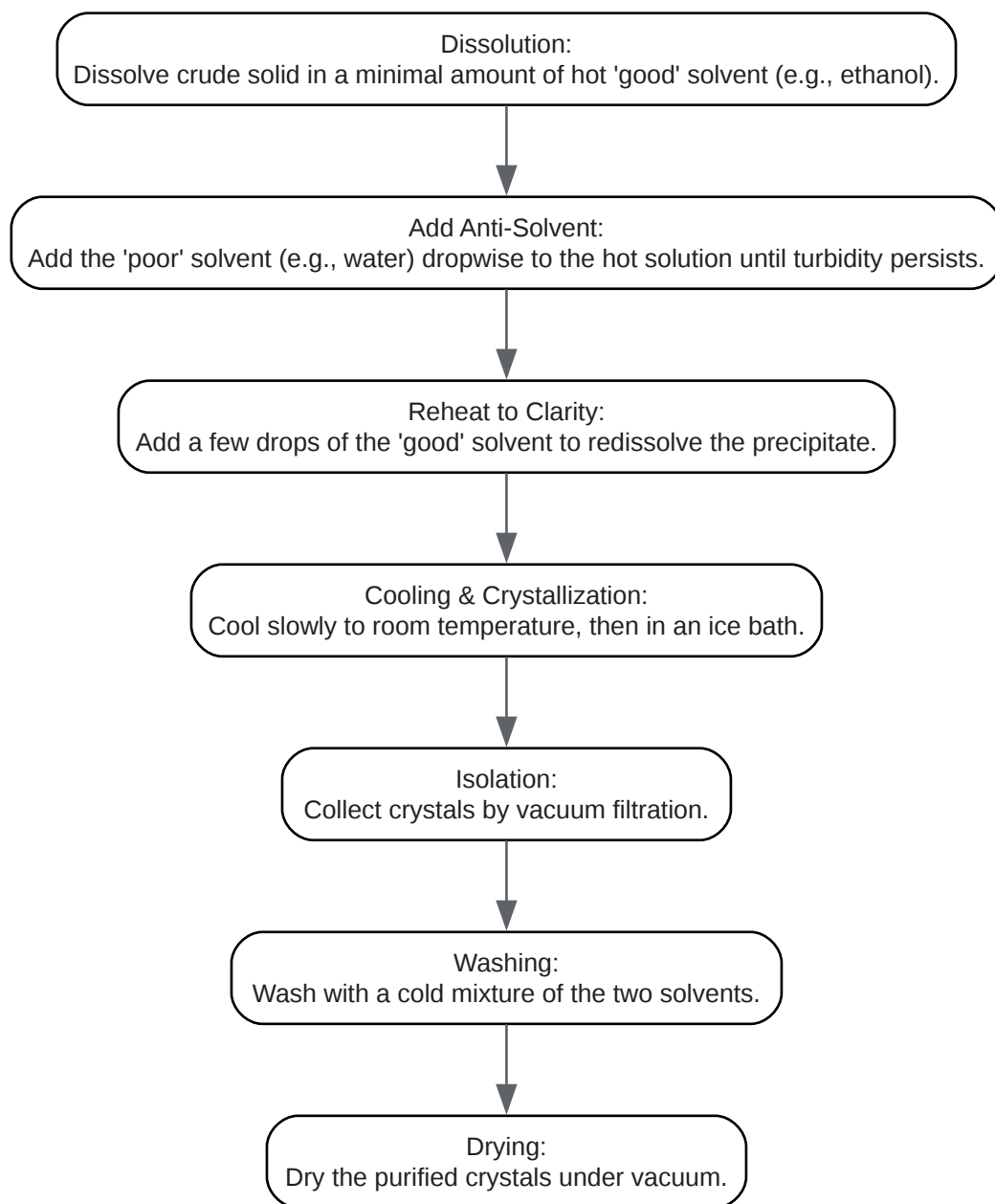
## Experimental Protocols

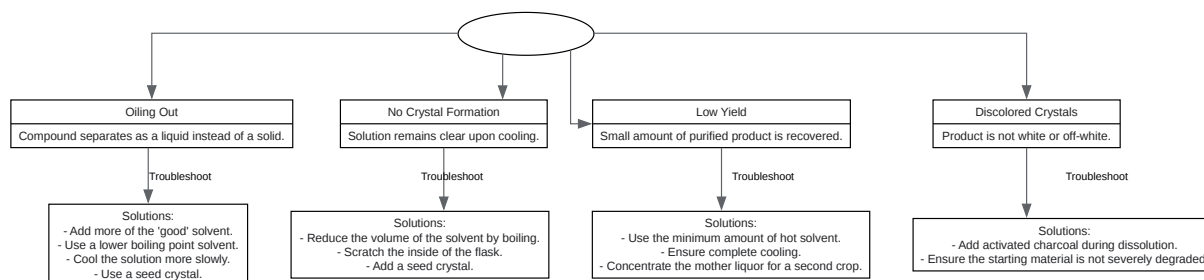
## Protocol 1: Single-Solvent Recrystallization

This protocol is recommended when a single solvent demonstrates a significant difference in solubility for **6-Bromo-2-chloro-3-methoxyphenol** at high and low temperatures. Based on the estimated solubility, methanol or ethanol are promising candidates.

Workflow for Single-Solvent Recrystallization:







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## References

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